methyl 6-[(3-chlorobenzenesulfonyl)methyl]-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Methyl 6-[(3-chlorobenzenesulfonyl)methyl]-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of tetrahydropyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
The synthesis of methyl 6-[(3-chlorobenzenesulfonyl)methyl]-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be achieved through a multi-step process involving the Biginelli reaction. This reaction typically involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea under acidic conditions. The reaction can be catalyzed by various acids, such as p-toluenesulfonic acid, and can be carried out under solvent-free conditions or in the presence of solvents like ethanol or acetic acid .
Chemical Reactions Analysis
Methyl 6-[(3-chlorobenzenesulfonyl)methyl]-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using reagents like sodium methoxide or potassium carbonate.
Scientific Research Applications
This compound has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used as a building block in the synthesis of various biologically active molecules. In medicinal chemistry, it is explored for its potential as an anti-inflammatory, anti-cancer, and anti-microbial agent. Additionally, it is used in the development of new pharmaceuticals and as a reference compound in analytical chemistry .
Mechanism of Action
The mechanism of action of methyl 6-[(3-chlorobenzenesulfonyl)methyl]-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets in the body. The compound is believed to inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular pathways and targets are still under investigation, but it is thought to modulate signaling pathways involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Similar compounds to methyl 6-[(3-chlorobenzenesulfonyl)methyl]-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate include other tetrahydropyrimidine derivatives with different substituents. These compounds share similar core structures but differ in their functional groups, leading to variations in their biological activities. Some examples include:
Properties
IUPAC Name |
methyl 6-[(3-chlorophenyl)sulfonylmethyl]-4-(4-ethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O6S/c1-3-30-15-9-7-13(8-10-15)19-18(20(25)29-2)17(23-21(26)24-19)12-31(27,28)16-6-4-5-14(22)11-16/h4-11,19H,3,12H2,1-2H3,(H2,23,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEZLOSHXRNYGCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C(=C(NC(=O)N2)CS(=O)(=O)C3=CC(=CC=C3)Cl)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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